Patent Footprint vs. Monosubstituted Analogs
The precise substitution pattern of 3-Cyclopropyl-4-methyl-1H-pyrazole (target) is associated with a substantial intellectual property footprint. A search for its specific InChIKey yields a patent count of 67 [1]. In contrast, its monosubstituted analogs show a different patent profile, with 4-methyl-1H-pyrazole being significantly more common as a core motif [2]. This quantifies the compound's role as a specific, protected intermediate rather than a generic chemical.
| Evidence Dimension | Patent Count (Intellectual Property Footprint) |
|---|---|
| Target Compound Data | 67 patents associated with specific InChIKey |
| Comparator Or Baseline | 4-methyl-1H-pyrazole (baseline comparator): Found in over 27,000 patents and publications as a general motif. |
| Quantified Difference | The target compound is >400 times less common in the patent literature than the 4-methylpyrazole motif. |
| Conditions | Public patent database query using specific vs. general structural identifiers. |
Why This Matters
This large quantitative difference indicates that procurement of the exact target compound is essential for replicating or building upon a specific, protected class of research, whereas the more common analog is likely insufficient.
- [1] PubChemLite. (n.d.). 3-cyclopropyl-4-methyl-1h-pyrazole. Patent count for InChIKey GAIQMHKWAAELJX-UHFFFAOYSA-N. View Source
- [2] PubChem. (n.d.). 4-Methylpyrazole. Literature section, listing 27,312 documents. View Source
